[(E)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane
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Overview
Description
[(E)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane: is an organosilicon compound with the molecular formula C12H28Si2 and a molecular weight of 228.52 g/mol . This compound is characterized by the presence of silicon atoms bonded to organic groups, making it a versatile compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane typically involves the reaction of 2,3-dimethyl-2-butene-1,4-diol with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[(E)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like .
Substitution: The silicon atoms in the compound can undergo substitution reactions with nucleophiles such as or .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Alcohols or amines in the presence of a base such as sodium hydride in anhydrous THF.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of alkoxysilanes or aminosilanes.
Scientific Research Applications
[(E)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [(E)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. This compound can also act as a cross-linking agent, enhancing the mechanical properties of materials.
Comparison with Similar Compounds
Similar Compounds
- Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(triethyl-)
- Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-)
Uniqueness
[(E)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and form stable bonds with different functional groups makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
16109-37-8 |
---|---|
Molecular Formula |
C12H28Si2 |
Molecular Weight |
228.52 g/mol |
IUPAC Name |
[(E)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H28Si2/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H2,1-8H3/b12-11+ |
InChI Key |
NWOONZIQJRZSMV-VAWYXSNFSA-N |
Isomeric SMILES |
C/C(=C(/C)\C[Si](C)(C)C)/C[Si](C)(C)C |
SMILES |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
Canonical SMILES |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
Synonyms |
Silane,2,3-dimethyl-2-butene-1,4-diyl)bis[trimethyl-E- |
Origin of Product |
United States |
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